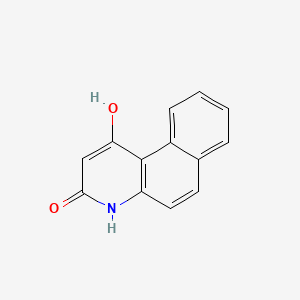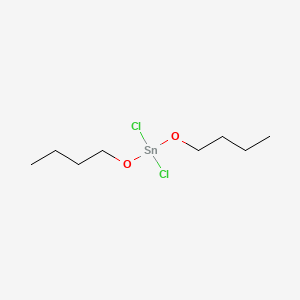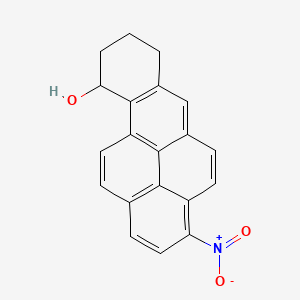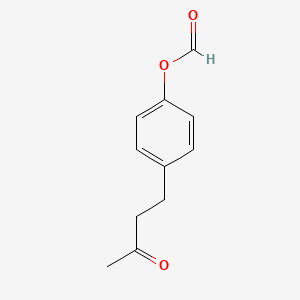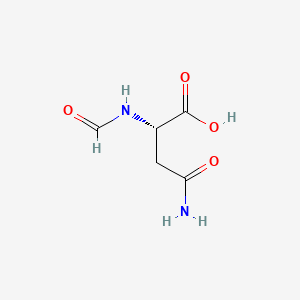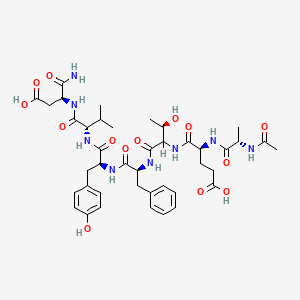
Propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)-, also known as (Z)-2-Hexenyl 2-hydroxypropanoate, is an organic compound with the molecular formula C9H16O3. This compound is an ester formed from the reaction between propanoic acid and 2-hexenol. It is characterized by its fruity odor and is commonly used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)- typically involves the esterification of propanoic acid with (Z)-2-hexenol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the ester is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)- can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanoic acid and (Z)-2-hexenol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Propanoic acid and (Z)-2-hexenol.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.
Industry: Widely used in the flavor and fragrance industry due to its fruity odor.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)- involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activities, altering cell signaling pathways, and affecting gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
Propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)- can be compared with other similar compounds, such as:
Propanoic acid, 2-hydroxy-, ethyl ester: Similar ester with a shorter alkyl chain, used in similar applications.
Propanoic acid, 2-methyl-, hexyl ester: Another ester with a different substitution pattern, used in the flavor and fragrance industry.
Propanoic acid, 2-hydroxy-, pentyl ester: Similar ester with a different alkyl chain length, used in various industrial applications.
The uniqueness of propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specific applications in the flavor and fragrance industry.
Propiedades
Número CAS |
102832-13-3 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
[(Z)-hex-2-enyl] 2-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h5-6,8,10H,3-4,7H2,1-2H3/b6-5- |
Clave InChI |
CLRYHPFNHRAPPN-WAYWQWQTSA-N |
SMILES isomérico |
CCC/C=C\COC(=O)C(C)O |
SMILES canónico |
CCCC=CCOC(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


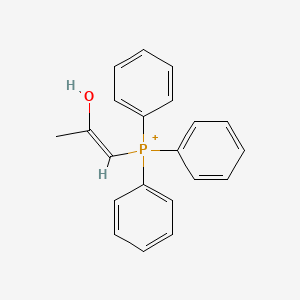
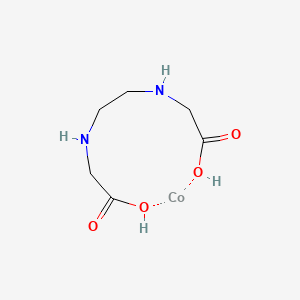
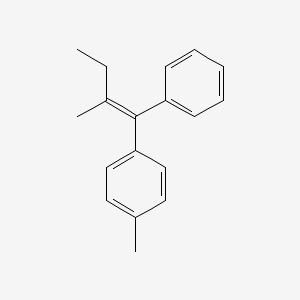
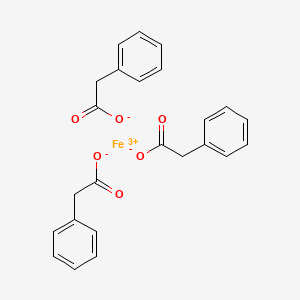

![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
